2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 88350-46-3
VCID: VC17306997
InChI: InChI=1S/C15H17ClN2O4/c16-12-3-4-13(15-11(12)2-1-5-17-15)22-10-14(21)18(6-8-19)7-9-20/h1-5,19-20H,6-10H2
SMILES:
Molecular Formula: C15H17ClN2O4
Molecular Weight: 324.76 g/mol

2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide

CAS No.: 88350-46-3

Cat. No.: VC17306997

Molecular Formula: C15H17ClN2O4

Molecular Weight: 324.76 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide - 88350-46-3

Specification

CAS No. 88350-46-3
Molecular Formula C15H17ClN2O4
Molecular Weight 324.76 g/mol
IUPAC Name 2-(5-chloroquinolin-8-yl)oxy-N,N-bis(2-hydroxyethyl)acetamide
Standard InChI InChI=1S/C15H17ClN2O4/c16-12-3-4-13(15-11(12)2-1-5-17-15)22-10-14(21)18(6-8-19)7-9-20/h1-5,19-20H,6-10H2
Standard InChI Key CXBNZCMMOQIHMY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-chloroquinoline moiety linked via an ether bridge to an N,N-bis(2-hydroxyethyl)acetamide group. The chloroquinoline component contributes aromaticity and electron-withdrawing characteristics, while the acetamide side chain introduces hydrogen-bonding capacity and hydrophilicity . Key structural attributes include:

  • IUPAC Name: 2-(5-chloroquinolin-8-yl)oxy-N,N-bis(2-hydroxyethyl)acetamide

  • Canonical SMILES: C1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl

  • InChI Key: CXBNZCMMOQIHMY-UHFFFAOYSA-N

Physicochemical Parameters

Critical physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight324.76 g/mol
LogP (Partition Coefficient)Estimated 2.35–2.75
Hydrogen Bond Donors2 (hydroxyethyl groups)
Hydrogen Bond Acceptors6 (amide, ether, hydroxyl)

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates .

Synthesis and Optimization

Synthetic Pathways

While a direct synthesis protocol for 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide remains undocumented in public literature, analogous compounds provide methodological insights. For example, the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl)acetamide from eugenol involves:

  • Etherification: Formation of an ether bridge using diethanolamine under reflux conditions .

  • Amidation: Reaction with acetic anhydride or acyl chlorides to introduce the acetamide group .

Applying similar strategies, the target compound could be synthesized via:

  • Step 1: Chlorination of 8-hydroxyquinoline at the 5-position.

  • Step 2: Etherification with 2-chloro-N,N-bis(2-hydroxyethyl)acetamide.

  • Step 3: Purification via column chromatography or recrystallization .

Biological Activity and Mechanisms

Antimicrobial Properties

Though direct evidence is lacking, structurally related 8-hydroxyquinoline derivatives exhibit broad-spectrum antimicrobial activity. For example, 5-chloro-8-hydroxyquinoline analogs inhibit Staphylococcus aureus (MIC = 4 µg/mL) by disrupting FtsZ-mediated cell division . The hydroxyethyl groups in 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide may improve solubility, potentially enhancing bioavailability.

Comparative Analysis with Analogous Compounds

Structural Analogues

Key differences between 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide and related molecules include:

CompoundMolecular FormulaBioactivity Highlight
2-(5-Chloroquinolin-8-yl)oxy-N,N-dimethylacetamideC₁₃H₁₃ClN₂O₂Moderate antifungal activity
8-HydroxyquinolineC₉H₇NOBroad antimicrobial effects
ChloroquineC₁₈H₂₆ClN₃Antimalarial/antiviral use

The hydroxyethyl groups in the target compound reduce LogP by ~0.4 compared to dimethylacetamide derivatives, potentially lowering toxicity .

Pharmacokinetic Advantages

  • Metabolic Stability: Hydroxyethyl groups resist cytochrome P450 oxidation better than methyl groups .

  • Tissue Penetration: Balanced hydrophilicity enables blood-brain barrier crossing, relevant for neuroprotective applications .

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